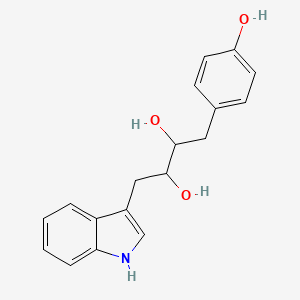

1-(3-Indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol is a natural product found in Streptomyces with data available.

Scientific Research Applications

Anticoccidial Agents

- Diolmycins, which include structures similar to 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, have been identified as novel anticoccidial agents. These compounds, produced by Streptomyces sp., have shown potential in controlling coccidiosis, a significant parasitic disease in poultry (Tabata et al., 1993).

Synthesis Methods

- A practical synthesis method for 3-indolyl α,β-unsaturated carbonyl compounds, which are structurally related to 1-(3-Indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol, has been reported. This synthesis is significant for producing compounds with pharmaceutical and agrochemical relevance (Wang & Ikemoto, 2005).

Biotechnological Production

- Microbial production of diols, including compounds similar to this compound, has been extensively studied. These diols have applications as platform chemicals in the synthesis of polymers and other industrial chemicals (Zeng & Sabra, 2011).

Chemical Properties and Applications

- The chemical properties and potential applications of butanediols, which are structurally related to this compound, have been studied. These compounds are used in various industrial processes, including the production of solvents, fuel additives, and as intermediates in chemical synthesis (Harvey et al., 2016).

Downstream Processing

- Research on the downstream processing of biologically produced diols, which are similar to this compound, has been summarized. This includes methods for the recovery and purification of these compounds from fermentation broth, highlighting the need for improved yield, purity, and energy efficiency (Xiu & Zeng, 2008).

Properties

| 150408-69-8 | |

Molecular Formula |

C3H4N2OSe |

Molecular Weight |

0 |

synonyms |

diolmycin A1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.